
2-(Trifluoromethyl)cyclopropylboronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)cyclopropylboronic Acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which employs boronic acid derivatives and organotrifluoroborates under mild conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)cyclopropylboronic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include trifluoromethylated cyclopropyl alcohols, ketones, and substituted cyclopropyl derivatives .
科学研究应用
2-(Trifluoromethyl)cyclopropylboronic Acid has a wide range of applications in scientific research:
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of 2-(Trifluoromethyl)cyclopropylboronic Acid in chemical reactions involves the formation of boronate complexes, which facilitate the transfer of the trifluoromethyl group to the target molecule. The molecular targets and pathways involved include the activation of palladium catalysts in Suzuki–Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds .
相似化合物的比较
Cyclopropylboronic Acid: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Trifluoromethylboronic Acid: Contains the trifluoromethyl group but lacks the cyclopropyl ring, leading to variations in chemical behavior.
Uniqueness: 2-(Trifluoromethyl)cyclopropylboronic Acid is unique due to the combination of the trifluoromethyl group and the cyclopropyl ring, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry for the construction of complex molecules with specific properties .
属性
分子式 |
C4H6BF3O2 |
|---|---|
分子量 |
153.90 g/mol |
IUPAC 名称 |
[2-(trifluoromethyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C4H6BF3O2/c6-4(7,8)2-1-3(2)5(9)10/h2-3,9-10H,1H2 |
InChI 键 |
IOCVFDFVXYMNBR-UHFFFAOYSA-N |
规范 SMILES |
B(C1CC1C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



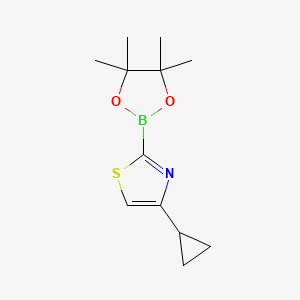
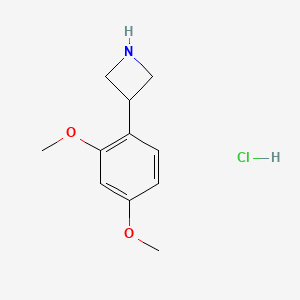
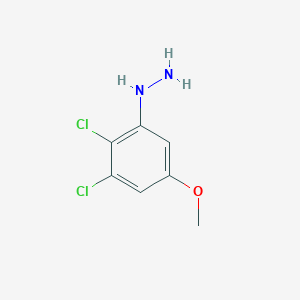
![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
![1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)
![1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
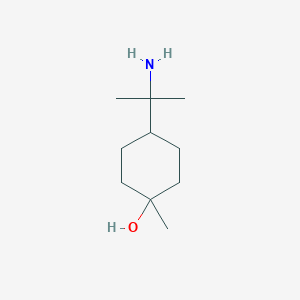
![1-[[4-(tert-Butyl)phenyl]thio]-5-(2-naphthylthio)anthracene-9,10-dione](/img/structure/B13700263.png)
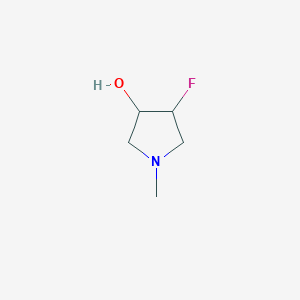
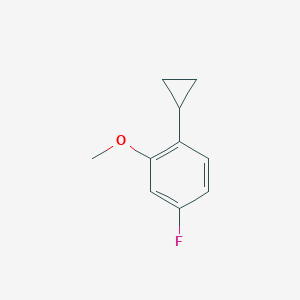

![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13700279.png)
